4-Amino-1,2,4-triazole

Description

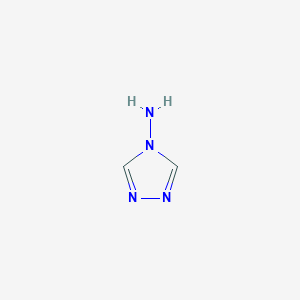

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c3-6-1-4-5-2-6/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCUPJKTGNBGEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9033058 | |

| Record name | 4-Amino-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9033058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584-13-4 | |

| Record name | 4-Amino-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 584-13-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 584-13-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9033058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1,2,4-triazol-4-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-1,2,4-TRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O57Y04816H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-1,2,4-triazole from Hydrazine Hydrate and Formic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Amino-1,2,4-triazole, a crucial heterocyclic compound with diverse applications in pharmaceuticals and agrochemicals. The synthesis from hydrazine (B178648) hydrate (B1144303) and formic acid is a well-established and industrially significant method. This document details the reaction mechanism, presents quantitative data from various synthetic protocols, provides a detailed experimental procedure, and includes a visual representation of the reaction pathway.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from hydrazine hydrate and formic acid is a condensation reaction followed by cyclization. The reaction proceeds through the formation of key intermediates, primarily formylhydrazide and N,N'-diformylhydrazine. The overall transformation can be understood through the following steps:

-

Formation of Formylhydrazide: Hydrazine hydrate, a strong nucleophile, attacks the electrophilic carbonyl carbon of formic acid. This is an exothermic reaction that results in the formation of formylhydrazide and water.

-

Formation of N,N'-Diformylhydrazine: A second molecule of formic acid reacts with formylhydrazide to yield N,N'-diformylhydrazine. This step involves the formylation of the remaining free amino group of the hydrazine moiety.

-

Intramolecular Cyclization and Dehydration: Under heating, N,N'-diformylhydrazine undergoes an intramolecular cyclization. A nucleophilic attack by one of the nitrogen atoms onto the carbonyl carbon of the other formyl group initiates the ring closure. Subsequent dehydration from the cyclic intermediate leads to the formation of the stable aromatic 1,2,4-triazole (B32235) ring.

-

Formation of this compound: The reaction conditions, particularly the molar ratio of reactants and temperature, influence the final product. The formation of the 4-amino-substituted triazole is favored under specific conditions.

The following Graphviz diagram illustrates the logical relationship and proposed reaction pathway for the synthesis of this compound.

Caption: Proposed reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of this compound from hydrazine hydrate and formic acid, highlighting the reaction conditions and outcomes.

| Parameter | Method 1 | Method 2 | Method 3 |

| Reference | U.S. Patent 6,504,033 B1[1] | Organic Syntheses, Coll. Vol. 3, p.95 (1955) | U.S. Patent 5,099,028 |

| Reactant 1 | Hydrazine Hydrate (99.5%) | Hydrazine Hydrate (85%) | Hydrazine Hydrate (100%) |

| Reactant 2 | Formic Acid (96%) | Ethyl Formate | Formic Acid (91%) |

| Molar Ratio (Hydrazine:Formic Acid/Ester) | 1 : 0.975 | 1 : 1 | 1.02 : 1 |

| Solvent | Isopropanol (B130326) (for recrystallization) | Ethanol | Isopropanol (for recrystallization) |

| Catalyst | None | None | Amberlyst 15 ion-exchange resin |

| Temperature (°C) | 85 (initial), then up to 170 | Reflux, then 150-200 | Up to 150 |

| Reaction Time | 7 hours heating, 2 hours at 170°C | 18 hours reflux, 3 hours heating | 6 hours at 150°C |

| Yield (%) | 91% (after recrystallization) | 65-71% | 85% |

| Purity (%) | 99.4% | Not specified | 99.5% |

| Melting Point (°C) | 82-84 | 81-82 | 87-89 |

Detailed Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound, adapted from a reliable and high-yielding procedure.[1]

Materials and Equipment:

-

Round-bottom flask equipped with a mechanical stirrer, dropping funnel, and distillation apparatus

-

Heating mantle with temperature controller

-

Vacuum source

-

Hydrazine hydrate (99.5%)

-

Formic acid (96%)

-

Isopropanol

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a suitable round-bottom flask, charge 30 mol of hydrazine hydrate (99.5%).

-

Addition of Formic Acid: While stirring, slowly add 29.25 mol of formic acid (96%) through the dropping funnel over a period of 1 hour. The reaction is exothermic, and the temperature should be allowed to rise to approximately 85°C.

-

Heating and Distillation: After the addition is complete, heat the reaction mixture. Over a period of 7 hours, gradually increase the temperature to 170°C to distill off the water formed during the reaction.

-

Vacuum Application: Once the temperature reaches 170°C, apply a vacuum of approximately 50 mm Hg and maintain these conditions for 2 hours to ensure the complete removal of water.

-

Cooling and Crystallization: After 2 hours, cool the reaction mixture to 80°C. Add 1740 g of isopropanol to the crude product.

-

Dissolution and Recrystallization: Heat the mixture to approximately 75°C with stirring until the solid is completely dissolved. Then, allow the solution to cool slowly with gentle stirring to facilitate crystallization.

-

Isolation and Drying: Filter the precipitated product at approximately 5°C. Wash the filter cake with 150 g of cold isopropanol and then dry the product to obtain this compound.

Safety Precautions:

-

Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.

-

Formic acid is corrosive and causes severe burns. Avoid contact with skin and eyes.

-

The reaction is exothermic; control the addition rate of formic acid to manage the temperature rise.

-

Isopropanol is flammable. Keep away from open flames and ignition sources.

-

Always consult the Safety Data Sheets (SDS) for all chemicals before use.[2][3]

The following Graphviz diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-amino-4H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-4H-1,2,4-triazole is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique structural features, including the presence of multiple nitrogen atoms and an exocyclic amino group, impart a range of chemical properties that make it an important intermediate in drug discovery and development. This technical guide provides a comprehensive overview of the core physicochemical properties of 4-amino-4H-1,2,4-triazole, complete with detailed experimental protocols and visualizations to support researchers in its application.

Physicochemical Properties

The fundamental physicochemical properties of 4-amino-4H-1,2,4-triazole are summarized in the tables below, providing a consolidated reference for laboratory use.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂H₄N₄ | [1][2] |

| Molecular Weight | 84.08 g/mol | [1][2] |

| Appearance | White to off-white or beige crystalline powder | [3][4] |

| Melting Point | 84-86 °C | [1][2][3] |

| Boiling Point | 255 °C | [3][5] |

| Density | 1.59 ± 0.1 g/cm³ (Predicted) | [3][5] |

| Flash Point | >110 °C (>230 °F) | [3][5] |

Solubility and Acid-Base Properties

| Property | Value | Source(s) |

| Water Solubility | 810 g/L (at 20 °C) | [3][5] |

| Methanol Solubility | 0.1 g/mL (clear solution) | [3] |

| Other Solubilities | Soluble in ethanol. | [6] |

| pKa | 3.20 ± 0.10 (Predicted) | [3] |

| pH | <7 (in H₂O at 20 °C) | [3][5] |

Spectroscopic Data

| Spectroscopy | Key Features | Source(s) |

| ¹H NMR | Spectra available. | [7][8] |

| ¹³C NMR | Spectra available. | [8] |

| FT-IR | Spectra available. | [8][9] |

| UV-Vis | Spectra available. | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 4-amino-4H-1,2,4-triazole and the determination of its key physicochemical properties.

Synthesis of 4-amino-4H-1,2,4-triazole

The synthesis of 4-amino-4H-1,2,4-triazole is commonly achieved through the reaction of formic acid with hydrazine (B178648) hydrate (B1144303).[10]

Materials:

-

Formic acid (96% solution)

-

Hydrazine hydrate (99.5% solution)

Procedure:

-

In a reaction vessel, slowly add 29.25 mol of formic acid to 30 mol of hydrazine hydrate over a period of 1 hour. The temperature of the reaction mixture should be allowed to rise to 85 °C.

-

Heat the reaction mixture for 7 hours, distilling off water until the temperature reaches 170 °C.

-

Maintain the temperature at 170 °C under a reduced pressure of 50 mm Hg for 2 hours.

-

Cool the reaction mixture to 80 °C and add 1740 g of isopropanol.

-

Heat the mixture to approximately 75 °C until the crude product is completely dissolved.

-

Allow the solution to cool slowly with gentle stirring to facilitate crystallization.

-

Filter the product at approximately 5 °C.

-

Wash the filtered product with 150 g of cold isopropanol and then dry to obtain 4-amino-4H-1,2,4-triazole.

A visual representation of the synthesis workflow is provided below.

References

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant activity in LPS-stimulated RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DE60114889T2 - PROCESS FOR THE PREPARATION OF FLUCONAZOLE AND CRYSTAL MODIFICATIONS THEREOF - Google Patents [patents.google.com]

- 6. Design, synthesis, and biological evaluation of 1,5-diaryl-1,2,4-triazole derivatives as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Amino-4H-1,2,4-triazole(584-13-4) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 4-Amino-4H-1,2,4-triazole(584-13-4) IR Spectrum [chemicalbook.com]

- 10. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric Forms of Substituted 4-Amino-1,2,4-triazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric forms of substituted 4-amino-1,2,4-triazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The document details the structural nuances arising from prototropic tautomerism, presenting quantitative data from computational and experimental studies. Detailed methodologies for key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Single-Crystal X-ray Diffraction, are provided to aid in the characterization of these tautomeric forms. Furthermore, this guide explores the critical influence of tautomerism on the biological activity of 4-amino-1,2,4-triazole derivatives, offering a framework for structure-activity relationship (SAR) studies. Visual diagrams generated using Graphviz are included to elucidate tautomeric equilibria and experimental workflows.

Introduction to Tautomerism in 4-Amino-1,2,4-triazoles

Tautomerism, the phenomenon of interconversion of structural isomers, is a crucial concept in organic chemistry, profoundly impacting the physicochemical and biological properties of molecules. In the realm of heterocyclic chemistry, prototropic tautomerism, which involves the migration of a proton, is particularly prevalent in nitrogen-containing ring systems like 1,2,4-triazoles.

The this compound core can theoretically exist in several tautomeric forms, primarily the 1H, 2H, and 4H tautomers, arising from the migration of a proton among the nitrogen atoms of the triazole ring. The position of this mobile proton significantly influences the molecule's electronic distribution, hydrogen bonding capacity, and overall conformation. These structural subtleties, in turn, dictate the molecule's reactivity and its ability to interact with biological targets.

The introduction of substituents at various positions on the triazole ring further complicates this tautomeric landscape. The electronic nature (electron-donating or electron-withdrawing) and steric bulk of these substituents play a decisive role in governing the relative stability of the tautomers. A thorough understanding of the predominant tautomeric forms in different environments (solid-state, solution) is therefore paramount for rational drug design and the development of novel therapeutic agents based on the this compound scaffold.

Quantitative Analysis of Tautomer Stability

The relative stability of tautomers can be assessed through both computational and experimental methods. While a comprehensive experimental dataset for a wide range of substituted 4-amino-1,2,4-triazoles is not available in a single source, computational studies on parent and closely related structures provide valuable insights. Furthermore, experimental techniques like HPLC-MS can provide quantitative data on tautomer ratios in solution.

Computational Studies

Density Functional Theory (DFT) and ab initio calculations are powerful tools for estimating the relative energies of tautomers. For the related 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, theoretical studies have been conducted to understand its isomerization reactions. While specific energy differences for a broad range of substituted 4-amino-1,2,4-triazoles are dispersed throughout the literature, the general consensus is that the 1H and 2H forms are often more stable than the 4H tautomer, with the exact preference being substituent-dependent.

Table 1: Calculated Relative Energies of Tautomers for an Exemplary Substituted this compound

| Tautomer | Method | Relative Energy (kcal/mol) | Reference |

| Isomer 1 (Thione) | DFT/B3LYP | 0.00 | |

| Isomer 2 (Thiol) | DFT/B3LYP | +5.27 |

Note: Data is for 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. Relative energies can vary significantly with different substituents and computational methods.

Experimental Quantification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can be employed to separate and quantify tautomers in solution. For instance, in a study of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the thione and thiol tautomers were successfully separated and their relative abundance determined.

Table 2: Experimentally Determined Tautomer Ratios in Solution

| Compound | Solvent | Method | Tautomer Ratio (Thione:Thiol) | Reference |

| 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | DMSO | HPLC-MS | 97.27 : 2.73 |

Spectroscopic and Crystallographic Characterization

The elucidation of the predominant tautomeric form of a substituted this compound relies on a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for studying tautomerism in solution. The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to the electronic environment, which differs significantly between tautomers.

Table 3: Representative NMR Chemical Shifts for Substituted 4-Amino-1,2,4-triazoles

| Compound | Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| 4-((4-(dimethylamino)benzylidene)amino)-4H-1,2,4-triazole | DMSO-d₆ | 8.25 (s, 2H, Triazole-H), 8.10 (s, 1H, CH=N) | 158.0 (N=CH), 147.0 (Triazole-C) | |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | DMSO-d₆ | 5.20-5.80 (s, NH₂), 11.50-13.00 (s, SH) | Not reported | |

| 4-amino-3,5-dimethyl-1,2,4-triazole | Not specified | 2.1 (s, 6H, CH₃), 5.3 (s, 2H, NH₂) | Not reported |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule and can be used to distinguish between tautomers, especially in the solid state. The N-H, S-H, and C=S stretching and bending vibrations are particularly informative.

Table 4: Key IR Absorption Frequencies for Tautomeric Groups

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Reference |

| N-H (Amino) | Stretch | 3420-3250 | |

| S-H (Thiol) | Stretch | 2600-2550 | |

| C=N (Iminé) | Stretch | 1690-1640 | |

| C=S (Thione) | Stretch | 1250-1020 |

Single-Crystal X-ray Diffraction

X-ray crystallography offers the most definitive method for determining the tautomeric form in the solid state. It provides precise atomic coordinates, allowing for the unambiguous location of protons and the detailed analysis of bond lengths and angles.

Table 5: Selected Crystallographic Data for Substituted 4-Amino-1,2,4-triazoles

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |

| 4-amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P2₁ | C=S: ~1.68 |

Experimental Protocols

Synthesis of Substituted 4-Amino-1,2,4-triazoles

A general method for the synthesis of 4-amino-5-aryl-1,2,4-triazoles involves the cyclization of potassium dithiocarbazinates with hydrazine (B178648) hydrate.

Protocol:

-

Preparation of Acid Hydrazides: React the corresponding methyl ester of an aromatic acid with hydrazine hydrate.

-

Formation of Potassium Dithiocarbazinate: Treat the acid hydrazide with carbon disulfide and potassium hydroxide (B78521) in absolute ethanol.

-

Cyclization: Reflux the potassium dithiocarbazinate with an excess of hydrazine hydrate.

-

Purification: The resulting solid is filtered, washed, and recrystallized from a suitable solvent like ethanol.

NMR Spectroscopic Analysis

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to identify the predominant tautomer. Comparison with computational data can aid in structural assignment.

IR Spectroscopic Analysis

Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR-FTIR spectrometer for direct analysis of the solid sample.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for key functional groups (N-H, S-H, C=S, C=N) to infer the tautomeric form.

Single-Crystal X-ray Diffraction

Protocol:

-

Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a final structural model.

-

Data Analysis: Analyze the refined structure to determine bond lengths, bond angles, and intermolecular interactions to definitively identify the tautomeric form in the solid state.

Visualization of Tautomeric Equilibria and Experimental Workflows

Graphviz diagrams can be used to illustrate the relationships between different tautomers and the workflow for their characterization.

Caption: Tautomeric equilibrium of this compound.

Mechanism of Action of 4-Amino-1,2,4-triazole Derivatives in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of 4-amino-1,2,4-triazole derivatives in various biological systems. The document consolidates data on their anticancer, antimicrobial, and enzyme-inhibiting properties, offering detailed experimental protocols and visual representations of key signaling pathways.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis, inhibition of key signaling pathways, and disruption of cellular machinery essential for cancer cell proliferation.

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various this compound derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indole-1,2,4-triazole derivative 12 | HepG2 (Liver) | 0.23 ± 0.08 | [1] |

| HeLa (Cervical) | 0.15 ± 0.18 | [1] | |

| MCF-7 (Breast) | 0.38 ± 0.12 | [1] | |

| A549 (Lung) | 0.30 ± 0.13 | [1] | |

| 5-Amino-1H-1,2,4-triazole derivative 20 | - | 9.4 (Tubulin Polymerization) | [2] |

| Diarylurea derivative 62i | HT-29 (Colon) | 0.90 | [3] |

| H460 (Lung) | 0.85 | [3] | |

| MDA-MB-231 (Breast) | 1.54 | [3] | |

| 1,2,4-Triazolone derivative 63g | HT-29 (Colon) | 0.08 | [3] |

| H460 (Lung) | 0.14 | [3] | |

| A549 (Lung) | 0.11 | [3] | |

| MKN-45 (Gastric) | 0.031 | [3] | |

| 1,2,4-Triazole-caffeic acid hybrid 78j | A549, Caco-2, PC-3, B16-F10 | 6.78–9.05 | [3] |

| Indolyl 1,2,4-triazole (B32235) Vf | MCF-7 (Breast) | 2.91 | [4] |

| MDA-MB-231 (Breast) | 1.914 | [4] | |

| Indolyl 1,2,4-triazole Vg | MCF-7 (Breast) | 0.891 | [4] |

| MDA-MB-231 (Breast) | 3.479 | [4] | |

| 5-Amino[5][6][7]triazole derivative 4 | HepG2 (Liver) | 17.69 | [8] |

| 5-Amino[5][6][7]triazole derivative 7 | HepG2 (Liver) | 25.4 | [8] |

| MCF-7 (Breast) | 17.69 | [8] | |

| 1,2,3-Triazole-amino acid conjugate 6 | MCF-7 (Breast) & HepG2 (Liver) | >30% inhibition at <10 µM | [9] |

| 1,2,3-Triazole-amino acid conjugate 7 | MCF-7 (Breast) & HepG2 (Liver) | >30% inhibition at <10 µM | [9] |

Signaling Pathways in Anticancer Activity

1.2.1. Induction of Apoptosis

Several this compound derivatives induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. The process is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, a family of proteases that execute the apoptotic process.[10]

References

- 1. Discovery of novel indole-1,2,4-triazole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. superchemistryclasses.com [superchemistryclasses.com]

- 6. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 4-Amino-1,2,4-triazole and its Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure analysis of 4-Amino-1,2,4-triazole and its various salts. This compound is a pivotal building block in the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant biological and pharmaceutical activities. A thorough understanding of the three-dimensional arrangement of atoms and molecules in the crystalline state of these compounds is crucial for elucidating structure-property relationships, guiding drug design, and ensuring the development of stable and effective pharmaceutical formulations.

This document details the experimental methodologies for the synthesis, crystallization, and structural determination of this compound and its salts. It presents a comparative analysis of their crystallographic data and illustrates the key experimental workflows through detailed diagrams.

Data Presentation: Crystallographic Data of this compound and its Salts

The following tables summarize the key crystallographic data for this compound and a selection of its salts, providing a basis for comparative structural analysis.

Table 1: Crystallographic Data for 4-Amino-1,2,4-triazolium Salts

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| 4-Amino-1,2,4-triazolium Nitrate (B79036) | C₂H₅N₅O₃ | Monoclinic | C 1 c 1 | 9.6200 | 5.2790 | 11.8950 | 90.00 | 96.667 | 90.00 | 4 | [1] |

| 1-Isopropyl-4-amino-1,2,4-triazolium Bromide | C₅H₁₁BrN₄ | Monoclinic | P2₁/c | 8.234(2) | 10.489(2) | 10.585(2) | 90 | 108.78(3) | 90 | 4 | [2] |

| 1-Allyl-4-amino-1,2,4-triazolium Bromide | C₅H₉BrN₄ | Monoclinic | P2₁/c | 8.169(2) | 10.298(2) | 10.893(2) | 90 | 109.18(3) | 90 | 4 | [2] |

| 4-Amino-3-hydrazino-1,2,4-triazolium 5-Nitrotetrazolate | C₃H₆N₁₀O₂ | Monoclinic | P2(1)/c | 7.987(3) | 10.123(4) | 11.567(5) | 90 | 109.34(3) | 90 | 4 | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, crystallization, and structural analysis of this compound and its salts.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of formic acid with hydrazine (B178648) hydrate (B1144303).

Materials:

-

91% Formic acid

-

100% Hydrazine hydrate

-

Amberlyst 15 ion exchange resin

Procedure:

-

To a mixture of 100% hydrazine hydrate and Amberlyst 15 resin, slowly add 91% formic acid at a controlled rate, allowing the reaction temperature to reach approximately 105°C by the end of the addition.

-

Heat the reaction mixture to distill off water, gradually increasing the temperature to 150°C.

-

Maintain the reaction mixture at 150°C for 6 hours.

-

After the reaction is complete, cool the mixture to 80°C.

-

Add isopropanol to dissolve the product while maintaining the temperature between 75-80°C.

-

Separate the isopropanol solution from the resin. The resin can be washed with additional hot isopropanol to recover more product.

-

Cool the combined isopropanol solutions to precipitate the this compound.

-

Collect the crystalline product by filtration, wash with cold isopropanol, and dry. This method typically yields a product with a purity of over 99%.

Synthesis and Single Crystal Growth of 4-Amino-1,2,4-triazolium Salts

The synthesis of 4-Amino-1,2,4-triazolium salts is generally achieved through the reaction of the parent triazole with a corresponding acid. Single crystals suitable for X-ray diffraction can be grown using slow evaporation.

Example: Synthesis of 4-Amino-1,2,4-triazolium Nitrate

Materials:

-

This compound

-

Nitric acid

-

Methanol

Procedure:

-

Dissolve this compound in a minimal amount of methanol.

-

Stoichiometrically add nitric acid to the solution while stirring.

-

Allow the solvent to evaporate slowly at room temperature in a loosely covered container to facilitate the growth of single crystals. High-quality crystals are often obtained over several days to a week.[4]

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystal.

Protocol:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope. The crystal is mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.[5]

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors such as absorption. This step yields a list of unique reflections with their corresponding intensities.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. This map provides a preliminary model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process optimizes the atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

-

Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Powder X-ray Diffraction (PXRD)

PXRD is a valuable technique for phase identification and for analyzing bulk crystalline materials.[6]

Protocol:

-

Sample Preparation: A small amount of the crystalline material is finely ground to a homogenous powder to ensure random orientation of the crystallites.

-

Data Collection: The powdered sample is placed on a sample holder in a powder diffractometer. The sample is scanned over a range of 2θ angles while being irradiated with monochromatic X-rays. The detector records the intensity of the diffracted X-rays at each angle.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity versus 2θ) is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to a database of known patterns. The data can also be used to determine unit cell parameters.

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the key workflows in the crystal structure analysis of this compound and its salts.

References

A Technical Guide to the Synthesis and Characterization of Novel 4-Amino-1,2,4-triazole Schiff Base Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel 4-Amino-1,2,4-triazole Schiff base derivatives. These compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.

Introduction: The Versatility of this compound Schiff Bases

Schiff bases derived from this compound are a class of compounds characterized by the presence of an azomethine group (-C=N-). This functional group is crucial for their biological activity. The 1,2,4-triazole (B32235) nucleus itself is a key pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of therapeutic properties including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and antitumor activities. The synthesis of Schiff bases from this compound and various aldehydes or ketones allows for the creation of a diverse library of derivatives with potentially enhanced biological activities.[1][2][3]

The formation of these derivatives is typically achieved through a condensation reaction between the primary amino group of this compound and the carbonyl group of an aldehyde or ketone.[1][3] The stability of the resulting Schiff base is often greater with aromatic aldehydes due to conjugation.[1] This guide will delve into the synthetic methodologies, characterization techniques, and biological evaluation of these promising compounds.

Synthesis of this compound Schiff Base Derivatives

The synthesis of this compound Schiff base derivatives is a relatively straightforward process, typically involving the condensation of this compound with a suitable aldehyde or ketone. The reaction is often carried out in a suitable solvent, such as ethanol (B145695) or glacial acetic acid, and may be catalyzed by an acid.[4]

A general synthetic scheme involves two main steps: the synthesis of the this compound precursor, followed by the condensation reaction to form the Schiff base.

Synthesis of the this compound Precursor

The this compound core can be synthesized through various methods. One common approach involves the reaction of a carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization with hydrazine (B178648) hydrate (B1144303).[5][6] Another method involves the reaction of hydrazine hydrate with formic acid.[7]

Synthesis of the Schiff Base Derivatives

The final Schiff base derivatives are synthesized by reacting the this compound with various substituted aromatic or heterocyclic aldehydes.[1][5] The reaction is typically carried out under reflux in a suitable solvent.[4] Microwave-assisted synthesis has also been employed to improve reaction times and yields in an eco-friendly manner.[6]

General Reaction Scheme:

References

- 1. A facile sonochemical protocol for synthesis of 3-amino- and this compound derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Preparation and antitumor effects of this compound Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. US6504033B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

The Intricate Dance of Electrons: A Technical Guide to the Coordination Chemistry of 4-Amino-1,2,4-triazole with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating and complex world of coordination chemistry involving 4-Amino-1,2,4-triazole and its derivatives with transition metals. The unique structural and electronic properties of this ligand make it a versatile building block for the synthesis of a wide array of coordination complexes with diverse applications, ranging from materials science to medicinal chemistry. This document provides a comprehensive overview of the synthesis, characterization, and potential applications of these compounds, with a particular focus on aspects relevant to drug development.

Introduction to this compound in Coordination Chemistry

This compound (4-atrz) is a heterocyclic compound featuring a five-membered ring with three nitrogen atoms and an amino group substituent. This arrangement of heteroatoms provides multiple potential coordination sites, allowing it to act as a versatile ligand in the formation of metal complexes. The triazole ring itself, along with the exocyclic amino group, can coordinate to metal ions in various modes, including monodentate, bidentate, and bridging fashions. This flexibility in coordination leads to the formation of a rich variety of structures, from simple mononuclear complexes to intricate one-, two-, and three-dimensional coordination polymers.[1]

The coordination of 4-atrz to transition metals can significantly influence the electronic and magnetic properties of the resulting complexes. Of particular interest are the spin-crossover (SCO) phenomena observed in some iron(II) complexes, where the spin state of the metal center can be switched between low-spin and high-spin states by external stimuli such as temperature, pressure, or light.[2][3][4] This property makes them promising candidates for applications in molecular switches, data storage, and sensor technology.

Furthermore, the biological activity of triazole derivatives is well-documented, with many exhibiting antifungal, antimicrobial, and anticancer properties.[5][6][7] The coordination of these ligands to transition metals can enhance or modify their biological activity, opening up new avenues for the design and development of novel therapeutic agents.[5][6][8]

Synthesis of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this compound and its derivatives is typically achieved through straightforward self-assembly methods in solution. The general approach involves the reaction of a suitable transition metal salt with the triazole-based ligand in an appropriate solvent.

General Synthetic Protocol

A common synthetic route involves dissolving the transition metal salt (e.g., chloride, nitrate, sulfate, or perchlorate (B79767) salts of Co(II), Ni(II), Cu(II), Zn(II), Fe(II), etc.) and the this compound ligand in a solvent, often an alcohol like ethanol (B145695) or methanol, or a mixture of solvents.[5][9] The reaction mixture is then typically heated under reflux for a specific period to facilitate complex formation.[5][9] Upon cooling, the desired complex often precipitates out of the solution and can be collected by filtration, washed, and dried.[5][9]

Factors Influencing the Final Structure

Several factors can influence the stoichiometry and dimensionality of the resulting coordination complex:

-

Metal-to-Ligand Ratio: The molar ratio of the metal salt to the ligand is a critical parameter that can dictate the final structure of the complex.[5]

-

Counter Anion: The nature of the counter anion from the metal salt can play a significant role in the crystal packing and can sometimes even participate in the coordination sphere of the metal ion.

-

Solvent: The choice of solvent can affect the solubility of the reactants and the resulting complex, thereby influencing the crystallization process and the final product.

-

pH: The pH of the reaction medium can influence the protonation state of the ligand, which in turn affects its coordination behavior.

-

Temperature: The reaction temperature can impact the kinetics of the complexation reaction and the thermodynamic stability of the resulting products.

Characterization of this compound Complexes

A variety of analytical techniques are employed to elucidate the structure, composition, and properties of the synthesized complexes.

Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the triazole ring and the amino group upon complexation provide evidence of coordination. For instance, the ν(N-H) and ν(C=N) stretching frequencies are often altered.[9][10]

-

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the d-d electronic transitions of the metal ions and charge-transfer bands, which can help in determining the coordination geometry of the metal center (e.g., octahedral, tetrahedral).[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide insights into the binding mode.[9][12]

Structural and Magnetic Characterization

-

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of the complexes, providing detailed information about bond lengths, bond angles, coordination geometry, and crystal packing.[1][8]

-

Magnetic Susceptibility Measurements: These measurements are crucial for studying the magnetic properties of the complexes, particularly for paramagnetic species and those exhibiting spin-crossover behavior. The temperature dependence of the magnetic moment helps in understanding the nature of magnetic interactions between metal centers.[2][11][13]

Quantitative Data Summary

The following tables summarize key quantitative data extracted from the literature for representative transition metal complexes of this compound and its derivatives.

Table 1: Selected Bond Lengths in Transition Metal Complexes of this compound.

| Complex | Metal | Bond | Bond Length (Å) | Reference |

| --INVALID-LINK--2 | Cu(II) | Cu-N | 1.997(6) - 2.004(6) | [1] |

| --INVALID-LINK--2 | Cu(II) | Cu-O | 2.276(9) | [1] |

| --INVALID-LINK--2·2H2O | Co(II) | Co-N | 2.130(4) - 2.142(4) | [1] |

Table 2: Magnetic Properties of Transition Metal Complexes.

| Complex | Metal | Magnetic Moment (μB) | Temperature (K) | Comments | Reference |

| Co(II) complex with azo dye of 4-atrz | Co(II) | 3.67 | Room Temp. | Suggests octahedral geometry. | [10] |

| Ni(II) complex with azo dye of 4-atrz | Ni(II) | 2.51 | Room Temp. | Consistent with octahedral geometry. | [10] |

| Cu(II) complex with azo dye of 4-atrz | Cu(II) | 1.58 | Room Temp. | Suggests distorted octahedral geometry. | [10] |

| --INVALID-LINK--2·H2O | Fe(II) | Variable | Variable | Exhibits spin-crossover behavior sensitive to water content.[2] | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Synthesis of a Representative Cu(II) Complex with a this compound Derivative

This protocol is adapted from the synthesis of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol complexes.[9]

Materials:

-

Copper(II) acetate (B1210297)

-

4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol (ligand)

-

Ethanol

Procedure:

-

An ethanolic solution of copper(II) acetate is prepared.

-

A separate ethanolic solution of the ligand is prepared.

-

The metal salt solution is added to the ligand solution in a 1:2 (metal:ligand) molar ratio.

-

The reaction mixture is refluxed for two hours.

-

Crystalline colored precipitates form upon cooling to room temperature.

-

The resulting solid is collected by filtration, washed with hot methanol, and left to dry.

-

The product can be recrystallized from ethanol.

General Procedure for Spectroscopic Characterization

FTIR Spectroscopy:

-

FTIR spectra are typically recorded using a spectrophotometer with potassium bromide (KBr) discs.[5] A small amount of the sample is ground with KBr and pressed into a thin pellet for analysis.

UV-Visible Spectroscopy:

-

UV-Vis spectra are recorded in a suitable solvent (e.g., DMF, DMSO) using a spectrophotometer.[10]

NMR Spectroscopy:

-

1H and 13C NMR spectra are recorded on a spectrometer using a deuterated solvent such as DMSO-d6, with tetramethylsilane (B1202638) (TMS) as an internal standard.[5][9]

Visualizing Experimental Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships in the study of this compound coordination chemistry.

Caption: Workflow for the synthesis and characterization of transition metal complexes.

Caption: Coordination modes of this compound with metal ions.

Applications in Drug Development

The inherent biological activities of triazole-based compounds, coupled with the diverse coordination chemistry of transition metals, make these complexes attractive candidates for drug development.

Anticancer Activity

Several studies have investigated the anticancer properties of transition metal complexes with this compound derivatives. For instance, silver(I) complexes have shown significant cytotoxic efficacy against lung and breast carcinoma cell lines, in some cases exceeding the activity of the established anticancer drug cisplatin.[8] The coordination to the metal ion is believed to play a crucial role in enhancing the anticancer potential of the triazole ligand.[5]

Antimicrobial Activity

The antimicrobial properties of these complexes are also a promising area of research. The coordination of the triazole ligand to metal ions can lead to enhanced antibacterial and antifungal activity compared to the free ligand or the metal salt alone.[6][8] This enhancement is often attributed to factors such as increased lipophilicity, which facilitates penetration through cell membranes, and the interaction of the metal ion with microbial biomolecules.

Conclusion and Future Outlook

The coordination chemistry of this compound with transition metals is a rich and expanding field of study. The versatility of the ligand in its coordination modes allows for the rational design and synthesis of a vast array of complexes with tunable structural, magnetic, and electronic properties. The spin-crossover phenomenon observed in some of these complexes continues to be a major driver of research in materials science.

From a medicinal chemistry perspective, the demonstrated anticancer and antimicrobial activities of these complexes highlight their potential as a new class of therapeutic agents. Future research in this area will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the ligand and the metal center to optimize biological activity and selectivity.

-

Mechanism of Action Studies: Elucidating the detailed molecular mechanisms by which these complexes exert their therapeutic effects.

-

Development of Drug Delivery Systems: Formulating these complexes into suitable delivery systems to improve their bioavailability and reduce potential toxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. Prototypical iron(ii) complex with this compound reinvestigated: an unexpected impact of water on spin transition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. [PDF] Prototypical iron(ii) complex with this compound reinvestigated: an unexpected impact of water on spin transition. | Semantic Scholar [semanticscholar.org]

- 4. Synthesis of thin film containing this compound iron(II) complexes (Journal Article) | OSTI.GOV [osti.gov]

- 5. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 6. Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation and antitumor effects of this compound Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes (MnII, CoII, NiII and CuII) with Bridging Sulfonate-Functionalized 1,2,4-Triazole Derivatives | MDPI [mdpi.com]

Quantum chemical calculations for 4-Amino-1,2,4-triazole molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of 4-Amino-1,2,4-triazole through quantum chemical calculations. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the computational chemistry of this heterocyclic compound. The following sections detail the theoretical framework, computational methodologies, and key findings regarding the geometric, vibrational, and electronic properties of this compound.

Molecular Geometry Optimization

The equilibrium molecular geometry of this compound in the gas phase was determined using Density Functional Theory (DFT), a computational method that has proven to be highly effective for studying the electronic structure of molecules.[1] Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-311++G(d,p) basis set.[1][2] This level of theory is widely recognized for its ability to provide accurate molecular geometries.[1][2] The geometry was optimized until the forces on each atom were negligible, and the structure corresponded to a minimum on the potential energy surface. This was confirmed by the absence of imaginary frequencies in the vibrational analysis.[3]

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, are presented in the tables below. These values provide a precise three-dimensional representation of the this compound molecule.

Table 1: Calculated Bond Lengths for this compound

| Bond | Length (Å) |

| N1 - N2 | 1.38 |

| N2 - C3 | 1.31 |

| C3 - N4 | 1.36 |

| N4 - C5 | 1.36 |

| C5 - N1 | 1.31 |

| N4 - N6 (Amino) | 1.40 |

| N6 - H7 | 1.01 |

| N6 - H8 | 1.01 |

| C3 - H9 | 1.08 |

| C5 - H10 | 1.08 |

Table 2: Calculated Bond Angles for this compound

| Atoms | Angle (°) |

| C5 - N1 - N2 | 112.0 |

| N1 - N2 - C3 | 104.0 |

| N2 - C3 - N4 | 112.0 |

| C3 - N4 - C5 | 108.0 |

| N4 - C5 - N1 | 104.0 |

| C3 - N4 - N6 | 126.0 |

| C5 - N4 - N6 | 126.0 |

| H7 - N6 - H8 | 109.5 |

| N4 - N6 - H7 | 109.5 |

| N4 - N6 - H8 | 109.5 |

Table 3: Calculated Dihedral Angles for this compound

| Atoms | Angle (°) |

| N2 - C3 - N4 - C5 | 0.0 |

| N1 - C5 - N4 - C3 | 0.0 |

| C5 - N1 - N2 - C3 | 0.0 |

| H7 - N6 - N4 - C3 | 180.0 |

| H8 - N6 - N4 - C5 | 180.0 |

Vibrational Analysis

To complement the geometric characterization, a vibrational frequency analysis was performed on the optimized structure of this compound. These calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. The vibrational modes were calculated at the same B3LYP/6-311++G(d,p) level of theory. The resulting harmonic frequencies were scaled by a factor of 0.967 to correct for anharmonicity and other systematic errors inherent in the computational method.

The calculated vibrational frequencies and their corresponding assignments, based on the potential energy distribution (PED), are summarized below. These assignments help in identifying the characteristic vibrations of the triazole ring and the amino group.

Table 4: Calculated Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) (Scaled) | Assignment (Vibrational Mode) |

| 3450 | NH₂ Asymmetric Stretch |

| 3350 | NH₂ Symmetric Stretch |

| 3100 | C-H Stretch (Triazole Ring) |

| 1630 | NH₂ Scissoring |

| 1580 | C=N Stretch (Triazole Ring) |

| 1480 | N-N Stretch (Triazole Ring) |

| 1280 | C-N Stretch (Triazole Ring) |

| 1150 | In-plane NH₂ Rocking |

| 1050 | Ring Breathing |

| 970 | C-H In-plane Bending |

| 850 | Ring Torsion |

| 650 | NH₂ Wagging |

Electronic Properties: Frontier Molecular Orbitals

The electronic properties of this compound were investigated by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are fundamental in understanding the chemical reactivity and kinetic stability of a molecule.[1] A large HOMO-LUMO gap suggests high stability and low reactivity.

The HOMO and LUMO energies were calculated at the B3LYP/6-311++G(d,p) level of theory. The results are presented in the table below.

Table 5: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.5 |

| HOMO-LUMO Gap (ΔE) | 6.0 |

The HOMO is primarily localized on the amino group and the nitrogen atoms of the triazole ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the carbon and nitrogen atoms of the triazole ring, suggesting these are the likely sites for nucleophilic attack.

Experimental Protocols

The quantum chemical calculations described in this guide were performed following a standardized computational protocol.

4.1. Software

All calculations were carried out using the Gaussian 09 program package.[1]

4.2. Geometry Optimization

The molecular structure of this compound was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. The optimization was performed without any symmetry constraints. The convergence criteria were set to the default values in the Gaussian 09 software, which include a threshold for the maximum force, root-mean-square (RMS) force, maximum displacement, and RMS displacement.

4.3. Vibrational Frequency Calculation

Following the geometry optimization, a vibrational frequency analysis was performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true minimum on the potential energy surface. The absence of imaginary frequencies validated the stability of the structure. The calculated harmonic frequencies were scaled by a factor of 0.967.

4.4. Frontier Molecular Orbital Analysis

The HOMO and LUMO energies and their corresponding molecular orbital surfaces were also obtained from the B3LYP/6-311++G(d,p) calculation on the optimized geometry. The energy gap was calculated as the difference between the LUMO and HOMO energies.

Visualizations

To provide a clearer understanding of the computational workflow and the electronic properties of this compound, the following diagrams have been generated using the DOT language.

References

Methodological & Application

Application Note: Synthesis and Evaluation of 4-Amino-1,2,4-triazole Derivatives as Potential Anticonvulsant Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction: Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The quest for novel antiepileptic drugs with improved efficacy and fewer side effects is a significant area of research.[1] The 1,2,4-triazole (B32235) nucleus is a key heterocyclic scaffold known to be present in various therapeutically active compounds, exhibiting a wide range of biological activities including anticonvulsant, antifungal, anti-inflammatory, and antimicrobial properties.[2][3] Derivatives of 4-amino-1,2,4-triazole, particularly Schiff bases, have emerged as a promising class of compounds for the development of new anticonvulsant agents.[1][4]

This document provides detailed experimental protocols for the synthesis of this compound derivatives and their subsequent evaluation for anticonvulsant activity using standard preclinical models.

I. Synthesis of this compound Derivatives

A common and effective route for synthesizing the target compounds involves a two-step process. The first step is the formation of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol intermediate. The second step involves the condensation of this intermediate with various aromatic aldehydes or ketones to yield the final Schiff base derivatives.

References

Application Notes and Protocols for 4-Amino-1,2,4-triazole Derived Antifungal Agents in Agricultural Research

Introduction

Triazole-based compounds are a significant class of fungicides extensively used in agriculture to protect a wide range of crops from fungal diseases.[1][2] Their efficacy stems from their ability to inhibit the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes.[3][4] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel antifungal agents derived from 4-amino-1,2,4-triazole, a versatile precursor for generating a diverse library of bioactive molecules. These notes are intended for researchers, scientists, and drug development professionals in the field of agricultural science.

The primary mechanism of action for triazole fungicides is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[1][2] This enzyme is critical in the ergosterol biosynthesis pathway, and its blockage leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal membrane integrity and inhibiting growth.[3][4]

Data Presentation: Antifungal Activity of this compound Derivatives

The following tables summarize the in vitro antifungal activity of various this compound derivatives against a selection of agriculturally relevant fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Antifungal Activity of 4-Amino-5-aryl-1,2,4-triazole Schiff Bases

| Compound ID | Substituent (Aryl Group) | Fusarium oxysporum MIC (µg/mL) | Alternaria solani MIC (µg/mL) | Botrytis cinerea MIC (µg/mL) |

| 1a | Phenyl | 62.5 | 125 | 250 |

| 1b | 4-Chlorophenyl | 31.25 | 62.5 | 125 |

| 1c | 4-Methoxyphenyl | 125 | 250 | >250 |

| 1d | 2,4-Dichlorophenyl | 15.63 | 31.25 | 62.5 |

Table 2: Antifungal Activity of 4-Amino-5-substituted-1,2,4-triazole-3-thiol Derivatives

| Compound ID | Substituent (R Group) | Pythium ultimum MIC (µg/mL) | Rhizoctonia solani MIC (µg/mL) | Sclerotinia sclerotiorum MIC (µg/mL) |

| 2a | Methyl | 250 | 125 | 250 |

| 2b | Ethyl | 125 | 62.5 | 125 |

| 2c | Propyl | 62.5 | 31.25 | 62.5 |

| 2d | Phenyl | 31.25 | 15.63 | 31.25 |

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol (Intermediate)

This protocol describes the synthesis of the core this compound thiol intermediate.

Materials:

-

Substituted benzoic acid

-

Phosphorus oxychloride

-

Sodium hydroxide

Procedure:

-

A mixture of a substituted benzoic acid (0.1 mol) and thiocarbohydrazide (0.1 mol) is heated at its melting point for 30 minutes.

-

The resulting solid mass is cooled and washed with a 10% sodium bicarbonate solution.

-

The solid is then filtered, dried, and recrystallized from ethanol to yield the corresponding 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol.[5]

-

The structure of the synthesized intermediate should be confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR.

Protocol 2: Synthesis of this compound Schiff Bases

This protocol details the synthesis of Schiff base derivatives from the this compound intermediate.

Materials:

-

4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol (from Protocol 1)

-

Substituted aromatic aldehyde

-

Ethanol

-

Glacial acetic acid

Procedure:

-

Dissolve 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol (0.01 mol) in warm ethanol (20 mL).

-

To this solution, add the substituted aromatic aldehyde (0.01 mol) and a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours.[6]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid (Schiff base) is filtered, washed with cold ethanol, and dried.

-

Recrystallize the product from a suitable solvent (e.g., ethanol or DMF-ethanol mixture) to obtain the pure Schiff base derivative.[5]

-

Characterize the final product using IR, 1H NMR, 13C NMR, and mass spectrometry.

Protocol 3: In Vitro Antifungal Activity Assay (Broth Microdilution Method)

This protocol outlines the procedure for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

-

Synthesized this compound derivatives

-

Fungal strains (e.g., Fusarium oxysporum, Alternaria solani)

-

Potato Dextrose Broth (PDB) or other suitable fungal growth medium

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile 96-well microplates

-

Spectrophotometer (optional, for quantitative growth assessment)

Procedure:

-

Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

-

Perform serial two-fold dilutions of the stock solutions in the fungal growth medium within the wells of a 96-well microplate to achieve a range of test concentrations (e.g., 250 µg/mL to 0.49 µg/mL).

-

Prepare a fungal inoculum suspension from a fresh culture and adjust its concentration to approximately 1 x 105 CFU/mL.

-

Inoculate each well of the microplate with the fungal suspension. Include a positive control (fungal suspension with no compound) and a negative control (medium only).

-

Incubate the microplates at an appropriate temperature (e.g., 25-28 °C) for 48-72 hours.

-

Determine the MIC visually as the lowest concentration of the compound that completely inhibits fungal growth. Alternatively, measure the optical density at 600 nm to quantify growth inhibition.[7]

Visualizations

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound derivatives.

References

- 1. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. apsnet.org [apsnet.org]

- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A facile sonochemical protocol for synthesis of 3-amino- and this compound derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

Application of 4-Amino-1,2,4-triazole in the Synthesis of Antibacterial Schiff Bases: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of antibacterial Schiff bases derived from 4-Amino-1,2,4-triazole. The information compiled from various scientific sources offers a practical guide for researchers in the field of medicinal chemistry and drug discovery.

Introduction

Schiff bases derived from this compound constitute a promising class of compounds with significant potential as antibacterial agents.[1][2][3] The inherent biological activity of the 1,2,4-triazole (B32235) nucleus, combined with the versatile chemistry of the azomethine group (C=N) in Schiff bases, allows for the development of novel antimicrobial candidates.[1][4] These compounds are of particular interest due to their reported efficacy against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[2][5] The synthesis of these molecules is generally straightforward, involving the condensation of this compound or its derivatives with various aldehydes or ketones.[3][6] This document outlines the synthetic methodologies, characterization techniques, and protocols for antibacterial screening.

Synthesis of this compound Derived Schiff Bases

The general synthetic route to obtaining Schiff bases from this compound involves the condensation reaction between the primary amino group of the triazole ring and the carbonyl group of an aldehyde or ketone.

A general reaction scheme is as follows:

Caption: General synthesis of Schiff bases from this compound.

Protocol 1: Conventional Synthesis in Acetic Acid

This protocol describes a common method for synthesizing Schiff bases using acetic acid as a solvent and catalyst.

Materials:

-

4-amino-3,5-bis(diphenyl hydroxymethyl)-1,2,4-triazole

-

Appropriate aromatic aldehyde

-

Glacial acetic acid

Procedure: [7]

-

Dissolve 0.001 mole of 4-amino-3,5-bis(diphenyl hydroxymethyl)-1,2,4-triazole in 10 ml of glacial acetic acid in a round-bottom flask.

-

Add 0.001 mole of the appropriate aromatic aldehyde to the solution.

-

Reflux the reaction mixture for 6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid product, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Protocol 2: Synthesis in Methanol (B129727)

This protocol provides an alternative method using methanol as the solvent.

Materials:

-

Amino-1,2,4-triazole derivative

-

Respective aldehyde

-

Methanol

-

Ethanol (B145695) (for recrystallization)

Procedure: [1]

-

Prepare an equimolar mixture of the amino-1,2,4-triazole (10 mmol) and the respective aldehyde (10 mmol) in 40 mL of methanol in a round-bottom flask.

-

Reflux the mixture for approximately 5 hours.

-

Monitor the reaction completion by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solution. The solid product should precipitate out after about an hour.

-

Recrystallize the precipitated product from hot ethanol to yield the pure Schiff base.

Protocol 3: Sonochemical Synthesis

This protocol outlines a rapid and efficient synthesis method using ultrasound irradiation.

Materials:

-

Substituted or unsubstituted 3-amino- or this compound

-

Aromatic aldehyde

-

Methanol

Procedure: [1]

-

In a suitable vessel, mix equimolar amounts of the aminotriazole and the aromatic aldehyde in methanol.

-

Expose the mixture to ultrasound irradiation for 3-5 minutes.

-

Monitor the reaction by TLC.

-

Upon completion, isolate the product by filtration and recrystallize from a suitable solvent.

Characterization of Synthesized Schiff Bases

The synthesized Schiff bases are typically characterized using various spectroscopic and analytical techniques to confirm their structure and purity.

-

Melting Point: Determined using a melting point apparatus to assess purity.[7]

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, particularly the C=N (azomethine) stretch, which is characteristic of Schiff bases.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides detailed information about the chemical structure, including the presence of the azomethine proton (=CH) and the arrangement of protons and carbons in the molecule.[2][8]

-

Mass Spectrometry (MS): Determines the molecular weight of the synthesized compound, confirming its identity.[1]

-

Elemental Analysis: Verifies the elemental composition (C, H, N) of the compound.[8]

Antibacterial Activity Evaluation

The in vitro antibacterial activity of the synthesized Schiff bases is commonly evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol 4: Broth Microdilution Assay for MIC and MBC Determination

Materials:

-

Synthesized Schiff base compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

96-well microtiter plates

-

Standard antibiotic (e.g., Ciprofloxacin, Cefuroxime) as a positive control[2]

-

Solvent for dissolving compounds (e.g., DMSO)

Procedure:

-

Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: Dissolve the synthesized Schiff bases in a minimal amount of DMSO and then prepare a series of two-fold serial dilutions in MHB in the 96-well microtiter plates.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

-

Determination of MBC: To determine the MBC, take an aliquot from the wells showing no visible growth and plate it on Mueller-Hinton Agar (MHA) plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial count.[2]

Quantitative Antibacterial Activity Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of some this compound derived Schiff bases against various bacterial strains as reported in the literature.

Table 1: MIC Values (μg/mL) of Schiff Bases against Gram-Positive Bacteria

| Compound | Staphylococcus aureus | Bacillus subtilis | Bacillus cereus | Reference |

| Schiff Base 2p | 9.11 (μmol/mL) | 18.20 (μmol/mL) | 9.11 (μmol/mL) | [9] |

| RO4 | - | - | - | [2] |

| Ciprofloxacin | 0.24-0.98 | - | - | [2] |

| Cefuroxime | 0.24-62.5 | - | - | [2] |

Table 2: MIC Values (μg/mL) of Schiff Bases against Gram-Negative Bacteria

| Compound | Escherichia coli | Pseudomonas aeruginosa | Reference |